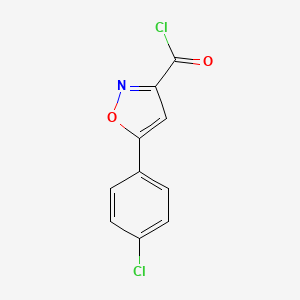

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride

カタログ番号 B1309074

CAS番号:

50872-45-2

分子量: 242.05 g/mol

InChIキー: LWLKKTAJTAONRO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride” is a chemical compound with the molecular formula C10H5Cl2NO2 . It is used in proteomics research .

Synthesis Analysis

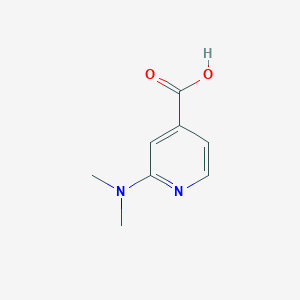

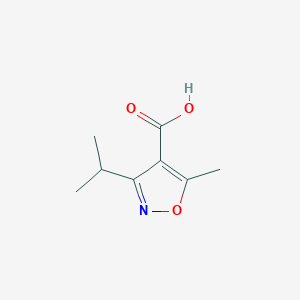

The synthesis of isoxazole-based compounds involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . Another method involves the reaction of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid with oxalyl chloride in dichloromethane .Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride” consists of an isoxazole ring attached to a carbonyl chloride group and a chlorophenyl group .Chemical Reactions Analysis

Isoxazole-5-carbonyl chloride can undergo reaction with 1-benzhydrylpiperazine to give the corresponding 1-benzhydrylpiperazine derivative, which may be used in the treatment of cancer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.06 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.科学的研究の応用

- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Method : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, alternate metal-free synthetic routes are being developed .

- Results : This approach has led to the synthesis of isoxazoles with significant biological interests .

- Application : The reactions of aldehydes with primary nitro compounds have been used for the synthesis of isoxazole derivatives .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Field

Field

- Application : Isoxazoles can be synthesized from α,β-acetylenic oximes . This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Application : Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- Method : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, alternate metal-free synthetic routes are being developed .

- Results : This approach has led to the synthesis of isoxazoles with significant biological interests .

Field

Field

- Application : Isoxazoles can be synthesized from α,β-acetylenic oximes . This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Method : The reactions of aldehydes with primary nitro compounds in a 1: 2 molar ratio have been shown to lead to isoxazoline- N -oxides or isoxazole derivatives, via β-dinitro derivatives . Several modifications of the process allowed the formation of products bearing substituents at various positions of the heterocyclic ring with control of regioselectivity .

- Results : This method has been used to generate a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

- Application : Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

- Method : Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, alternate metal-free synthetic routes are being developed .

- Results : This approach has led to the synthesis of isoxazoles with significant biological interests .

Field

Field

Safety And Hazards

特性

IUPAC Name |

5-(4-chlorophenyl)-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-5-8(10(12)14)13-15-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLKKTAJTAONRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)isoxazole-3-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

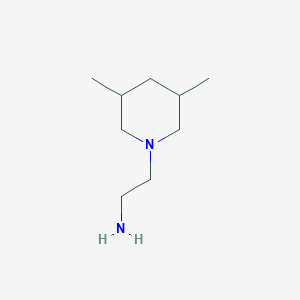

2-(3,5-Dimethylpiperidin-1-yl)ethanamine

876716-58-4

Diethyl-piperidin-3-ylmethyl-amine

100158-78-9

3-(4H-[1,2,4]Triazol-3-yl)-phenylamine

6219-57-4

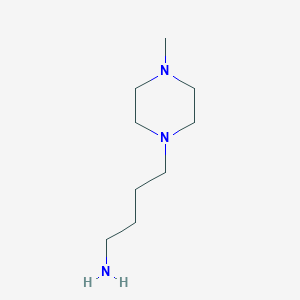

4-(4-Methyl-piperazin-1-yl)-butylamine

4553-32-6

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)